
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide: is a chemical compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. The unique structure of this compound, which includes a benzothiadiazole core and a propoxybenzamide moiety, contributes to its distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide typically involves the following steps:
Formation of the Benzothiadiazole Core: The benzothiadiazole core can be synthesized through the cyclization of appropriate precursors, such as o-phenylenediamine and sulfur-containing reagents, under specific conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents.
Attachment of the Propoxybenzamide Moiety: The final step involves the coupling of the benzothiadiazole core with 3-propoxybenzoyl chloride in the presence of a base, such as triethylamine, to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where the sulfur atom in the benzothiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) on the benzothiadiazole ring, converting them to amines.
Substitution: The compound can participate in substitution reactions, such as nucleophilic aromatic substitution, where the propoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide is used as a building block in the synthesis of more complex molecules
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its benzothiadiazole core is known to exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Industry: In the agricultural industry, benzothiadiazole derivatives are used as plant growth regulators and pesticides. This compound may also find applications in this field due to its structural similarity to other active compounds.
Mechanism of Action
The mechanism of action of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide involves its interaction with specific molecular targets. The benzothiadiazole core can interact with enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The propoxybenzamide moiety can enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
- N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide
- N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-nitrobenzamide
- N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-4-nitrobenzamide
Comparison:
- N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide: This compound has an acetamide group instead of a propoxybenzamide moiety, which may result in different chemical and biological properties.
- N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-nitrobenzamide: The presence of a nitro group can significantly alter the compound’s reactivity and biological activity.
- N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-4-nitrobenzamide: Similar to the 2-nitro derivative, the position of the nitro group can influence the compound’s properties.
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide stands out due to its unique propoxybenzamide moiety, which can enhance its binding affinity and specificity towards molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-3-9-22-13-6-4-5-12(10-13)17(21)18-15-11(2)7-8-14-16(15)20-23-19-14/h4-8,10H,3,9H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLBKFDUHRHVHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC3=NSN=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl {[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5157202.png)
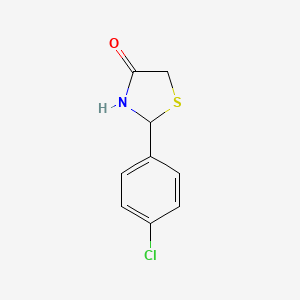
![N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-4-HYDROXY-4-[3-(TRIFLUOROMETHYL)PHENYL]TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE](/img/structure/B5157214.png)
![(3-benzhydryl-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl)-(5-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B5157215.png)
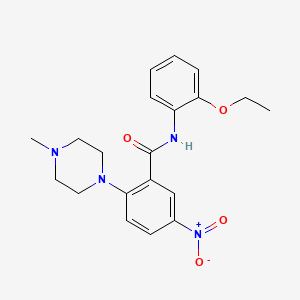
![N-{2-[(2-furylmethyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide](/img/structure/B5157226.png)
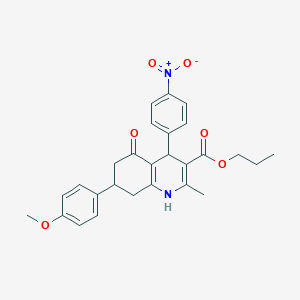
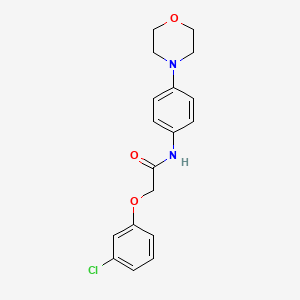
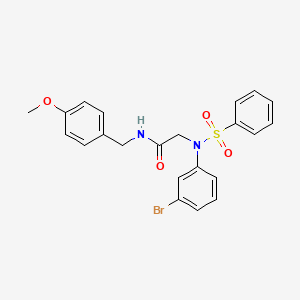
![7-[(4-benzyl-1-piperazinyl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5157249.png)
![3-hexyl-7,9,11-trimethyl-2,4-dioxaspiro[5.5]undec-8-ene](/img/structure/B5157256.png)
amino]-1-piperidinyl}phenyl)-2,4-dimethylbenzamide](/img/structure/B5157266.png)
![1-[(4-Prop-1-en-2-ylcyclohexen-1-yl)methyl]piperidin-3-ol](/img/structure/B5157268.png)
![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-1,3-diethyl-2-thioxo-4-imidazolidinone](/img/structure/B5157269.png)
